N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride
Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a structurally complex small molecule characterized by a benzo[d]thiazole core substituted with methoxy and methyl groups, a morpholinopropyl side chain, and a nitrobenzamide moiety. The hydrochloride salt enhances its solubility and crystallinity, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S.ClH/c1-16-7-8-19(31-2)20-21(16)33-23(24-20)26(10-4-9-25-11-13-32-14-12-25)22(28)17-5-3-6-18(15-17)27(29)30;/h3,5-8,15H,4,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMMQHRNTROLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a synthetic compound with a complex molecular structure that includes various functional groups, notably thiazole and morpholine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neurological disorders.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 468.03 g/mol. Its structure can be broken down into key components that are significant for its biological activity:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Morpholine Group : Enhances solubility and bioavailability.
- Nitrobenzamide Moiety : Often associated with anticancer properties.
Research indicates that this compound acts primarily as a positive allosteric modulator of the muscarinic M4 receptor, which is implicated in several neurological functions. This modulation enhances the receptor's activity without directly activating it, potentially leading to therapeutic effects in conditions such as schizophrenia and Alzheimer's disease .
Antitumor Activity
Several studies have explored the antitumor properties of compounds similar to this compound. For instance, compounds containing nitro groups have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the reduction of the nitro group to a nitroso compound, which can induce apoptosis in tumor cells .
Neuropharmacological Effects
The modulation of the M4 receptor has been linked to improved cognitive functions and reduced symptoms in models of neurodegenerative diseases. In vivo studies demonstrated that this compound exhibits low intravenous clearance and high brain exposure, suggesting effective delivery to central nervous system targets .
Case Studies and Research Findings
- Study on M4 Modulators :
-
Anticancer Activity :
- In vitro tests revealed that similar benzothiazole derivatives exhibited significant cytotoxic effects against breast and lung cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance biological activity.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several classes of heterocyclic molecules documented in the literature. Below is a detailed comparison based on synthesis strategies, reactivity, and spectral properties:
Benzo[d]thiazole Derivatives
Compounds containing benzo[d]thiazole cores, such as those synthesized in , often employ reflux conditions with ZnCl₂ as a catalyst to form thiazolidinone derivatives. However, the target compound distinguishes itself by:
- Substituent Complexity : The presence of a 4-methoxy-7-methylbenzo[d]thiazole group, which is absent in simpler analogs like those in (e.g., 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides).
Triazole and Thione Derivatives
Triazole-thiones () and nitrobenzylidene derivatives () share reactivity with hydrazides and halogenated ketones. Key differences include:
- Nitro Group Positioning : The target compound’s nitro group is located on the benzamide ring, whereas ’s nitrobenzylidene derivatives position nitro groups on benzylidene moieties. This difference may alter electronic effects and metabolic stability .
- Tautomeric Behavior : Unlike triazole-thiones in , which exhibit thione-thiol tautomerism, the target compound’s benzo[d]thiazole core is stabilized by methoxy and methyl groups, preventing tautomeric shifts .
Morpholinopropyl Side Chain
The morpholinopropyl group in the target compound is rare in the cited evidence. Its inclusion likely improves water solubility and pharmacokinetic properties compared to simpler alkyl chains in –3.
Data Tables
Table 2: Functional Group Reactivity
Research Findings and Limitations
- Synthesis Challenges : The target compound’s bis-amide structure may require multi-step protocols, contrasting with the one-pot syntheses in –3.
- Biological Implications : While highlights the importance of sulfonyl groups for antimicrobial activity, the target’s nitro and morpholine groups could redirect activity toward kinase inhibition or CNS targets .
- Gaps in Data : Direct pharmacological comparisons are absent in the provided evidence, necessitating further studies on IC₅₀ values, toxicity, and bioavailability.
Q & A
Q. What are the key synthetic steps for preparing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride, and how is structural integrity validated?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Formation of the benzo[d]thiazol core via cyclization of substituted thioureas or thioamides.
Introduction of the morpholinopropyl group through alkylation or nucleophilic substitution.
Attachment of the nitrobenzamide moiety via amide coupling using reagents like HBTU or EDC.
Structural validation employs infrared spectroscopy (IR) to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR to verify proton/carbon environments (e.g., aromatic protons at δ 6.8–8.2 ppm), and mass spectrometry (MS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
- Methodological Answer :
- NMR : Assign aromatic protons (e.g., methoxy group at δ ~3.8 ppm, morpholine protons at δ ~3.4–2.4 ppm) and carbons (e.g., benzothiazole carbons at δ 150–160 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
- HPLC : Purity assessment (>95% by area under the curve) using reverse-phase C18 columns with UV detection at λ = 254 nm .
- Elemental Analysis : Discrepancies in C/H/N content (e.g., ±0.3% deviation) may indicate residual solvents, requiring recrystallization or column chromatography .
Q. What structural features contribute to its potential biological activity?
- Methodological Answer :
- The benzo[d]thiazol core enables π-π stacking with protein aromatic residues.
- The morpholinopropyl group enhances solubility and may interact with polar enzyme pockets.
- The nitrobenzamide moiety acts as a hydrogen-bond acceptor, critical for binding to kinases or proteases.
These features are rationalized via comparative analysis with structurally similar bioactive compounds .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for improved synthesis yield?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies for amide bond formation) using DFT (B3LYP/6-31G*).
- Machine Learning : Train models on historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions (e.g., DMF at 80°C for 12 hours).
- Microreactor Simulations : Model continuous flow synthesis to minimize side products (e.g., nitro group reduction) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- NMR Anomalies : Use DOSY to differentiate between isomers or aggregates. For example, unexpected splitting in morpholine protons may indicate restricted rotation—confirmed by variable-temperature NMR.
- MS Adducts : Apply high-resolution MS (HRMS) to distinguish [M+Na]⁺ or [M+NH₄]⁺ adducts. For persistent impurities, employ preparative HPLC .
Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 1–10 µM) to target proteins like kinases.
- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays.
- Mutagenesis Studies : Identify critical binding residues (e.g., replacing Lys123 with Ala in the active site) to validate docking predictions .
Q. How to design stability studies under physiological conditions for preclinical evaluation?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours, monitoring degradation via HPLC (e.g., hydrolysis of the amide bond at pH < 3).
- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) to assess nitro group reduction or sulfoxide formation.
- Light Sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Data Conflict Resolution
Q. How to address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or solvation models (e.g., implicit vs. explicit water).
- Validate with Isothermal Titration Calorimetry (ITC) : Compare predicted ΔG with experimental binding thermodynamics.
- Synchrotron Crystallography : Resolve protein-ligand co-crystal structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
